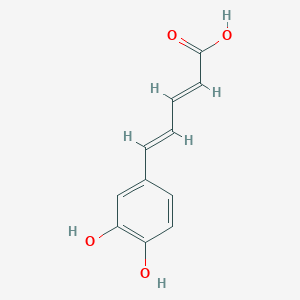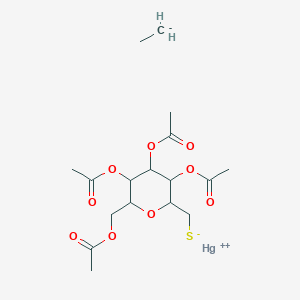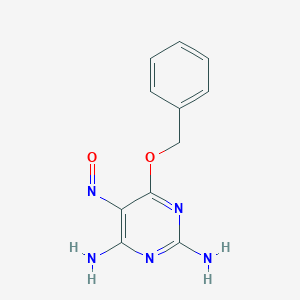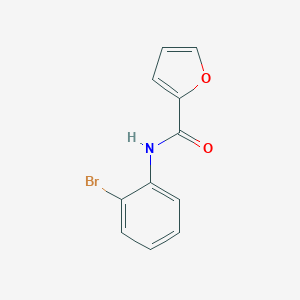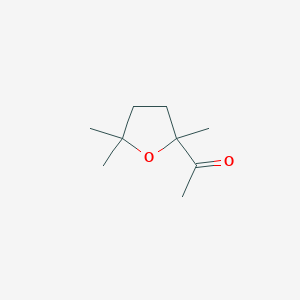
1-(2,5,5-Trimethyloxolan-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5,5-Trimethyloxolan-2-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as trimethyloxolane ketone and is primarily used as a building block for the synthesis of other chemicals.
作用機序
The mechanism of action of 1-(2,5,5-Trimethyloxolan-2-yl)ethanone is not fully understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophilic reagents to form various adducts. This reaction is facilitated by the presence of the oxolane ring, which makes the compound more reactive.
生化学的および生理学的効果
The biochemical and physiological effects of 1-(2,5,5-Trimethyloxolan-2-yl)ethanone are not well documented. However, some studies have suggested that this compound may have anti-inflammatory and anticancer properties. These effects may be due to the ability of the compound to react with electrophilic reagents and form adducts with biological molecules.
実験室実験の利点と制限
One of the main advantages of using 1-(2,5,5-Trimethyloxolan-2-yl)ethanone in lab experiments is its high purity and yield. This makes it an ideal building block for the synthesis of other chemicals. However, one of the limitations of using this compound is its high reactivity, which can make it difficult to handle in the lab.
将来の方向性
There are several future directions for the study of 1-(2,5,5-Trimethyloxolan-2-yl)ethanone. One area of interest is the development of new synthetic methods for the production of this compound. Another area of interest is the study of the mechanism of action and the biochemical and physiological effects of this compound. Additionally, there is potential for the development of new drugs and materials based on this compound.
Conclusion:
In conclusion, 1-(2,5,5-Trimethyloxolan-2-yl)ethanone is a chemical compound with potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
The synthesis of 1-(2,5,5-Trimethyloxolan-2-yl)ethanone can be achieved through various methods. One of the most common methods involves the reaction of 2,5-dimethoxytetrahydrofuran with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method yields high purity and high yield of the desired product.
科学的研究の応用
1-(2,5,5-Trimethyloxolan-2-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been used as a building block for the synthesis of various drugs such as antiviral agents, anti-inflammatory agents, and anticancer agents. In organic synthesis, this compound has been used as a key intermediate for the synthesis of natural products and other complex molecules. In material science, this compound has been used as a precursor for the synthesis of polymers and other materials.
特性
CAS番号 |
107146-14-5 |
|---|---|
製品名 |
1-(2,5,5-Trimethyloxolan-2-yl)ethanone |
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
1-(2,5,5-trimethyloxolan-2-yl)ethanone |
InChI |
InChI=1S/C9H16O2/c1-7(10)9(4)6-5-8(2,3)11-9/h5-6H2,1-4H3 |
InChIキー |
HBIIJCFTQCHOEZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCC(O1)(C)C)C |
正規SMILES |
CC(=O)C1(CCC(O1)(C)C)C |
同義語 |
Ethanone, 1-(tetrahydro-2,5,5-trimethyl-2-furanyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



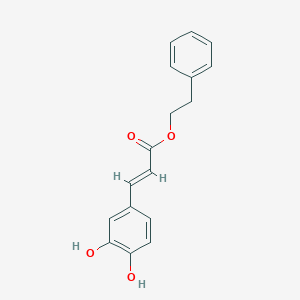
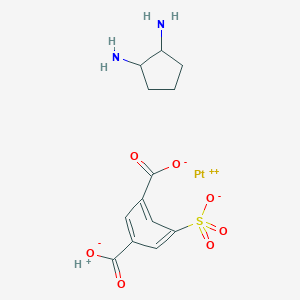
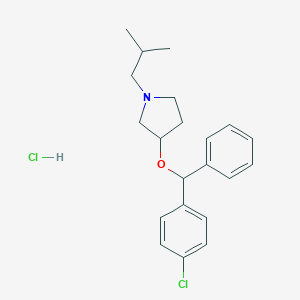
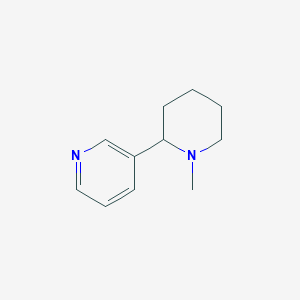
![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)
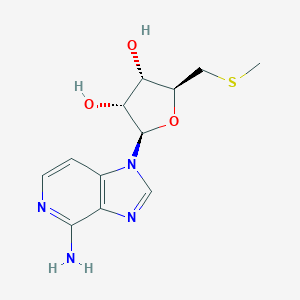
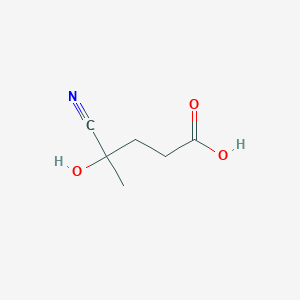
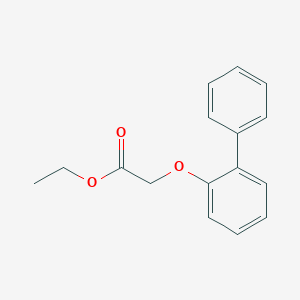
![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)
![4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B24739.png)
